molecular formula C21H48O3Si2 B044287 1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol CAS No. 98264-26-7

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol

Cat. No. B044287
CAS RN: 98264-26-7
M. Wt: 404.8 g/mol
InChI Key: AWWCRMADSGPACI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar silyl-containing compounds involves strategic functionalization and protection of the hydroxyl groups to enable further chemical transformations. One approach might include the use of silylation reactions to introduce the tri(propan-2-yl)silyloxy groups, leveraging the reactivity of the hydroxyl group of propan-2-ol with silyl chlorides in the presence of a base. This method is commonly employed for the synthesis of compounds with silyloxy functionalities, providing a route to various derivatives through selective deprotection and further functionalization steps.

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography and computational studies, are essential for understanding the arrangement of atoms within a compound. The crystal structure of related bis-triazolyl derivatives showcases intermolecular interactions that define their solid-state arrangement, which might be comparable to the subject compound in terms of hydrogen bonding patterns and molecular geometry (Zambrano-Huerta et al., 2020).

Chemical Reactions and Properties

Silyl ethers like "1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol" participate in a range of chemical reactions, primarily serving as protective groups for alcohols. They can undergo desilylation under acidic or fluoride ion conditions, revealing the alcohol functionality for further chemical transformations. This reversible protection and deprotection strategy is crucial for synthesizing complex organic molecules, facilitating multistep synthesis routes by protecting sensitive hydroxyl groups during reaction sequences.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. For silyl ether derivatives, these properties are often determined by the size and nature of the silyl groups and the backbone of the molecule. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability and phase transitions of these compounds.

Chemical Properties Analysis

The chemical properties of "1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol" are significantly impacted by the silyloxy groups. These groups not only protect the alcohol functionalities but also impart a certain degree of hydrophobicity, affecting the compound's reactivity and interaction with various solvents and reagents. Studies on similar compounds highlight the role of silyloxy groups in modulating the electronic environment of the molecule, influencing its reactivity in nucleophilic and electrophilic reactions.

References

Scientific Research Applications

Antifungal Compounds

  • A novel series of derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol were synthesized and evaluated for antifungal properties. These compounds displayed high activity against Candida spp. strains and showed low toxicity in Artemia salina bioassay. Their molecular docking studies indicated good binding affinity to the HEME group present in 14-alpha demethylase (CYP51), a crucial enzyme in fungal sterol biosynthesis, suggesting a mechanism for their antifungal activity (Zambrano-Huerta et al., 2019).

Structural and Theoretical Studies

  • Structural and theoretical studies on 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were conducted. The crystal structure of these compounds showed hydrogen bonding and C-H•••N interactions, forming infinite chains crucial for their solid-state behavior. These interactions were confirmed by Density Functional Theory (DFT) and solid-state studies (Zambrano-Huerta et al., 2020).

Adhesive Polymers

  • 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, a derivative of 1,3-bis(methacrylamido)-2-hydroxypropane, was synthesized and used as a monomer for adhesive polymers. This monomer showed good solubility, hydrolytic stability, and non-toxicity, with potential applications in dental adhesives (Moszner et al., 2006).

Glass-Forming Monomers and Polymers

  • Glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers were synthesized and used in photopolymerization. These compounds showed promising optical, photophysical, electrochemical, and thermal properties, indicating potential applications in optoelectronic devices (Andrikaityte et al., 2012).

Schiff Base Derivatives

  • Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol were synthesized and characterized. These derivatives formed polymeric frameworks through hydrogen bonds, with their equilibrium structures and electronic properties studied using DFT (Khalid et al., 2018).

properties

IUPAC Name

1,3-bis[tri(propan-2-yl)silyloxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H48O3Si2/c1-15(2)25(16(3)4,17(5)6)23-13-21(22)14-24-26(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCRMADSGPACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol

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